molecular formula C19H27N5O2 B2960701 6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione CAS No. 922464-76-4

6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2960701
M. Wt: 357.458
InChI Key: SRTYCPRMUYEMMC-UHFFFAOYSA-N
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Scientific Research Applications

Heterocyclic Compounds and Photosystem II Inhibition

Heterocyclic compounds, including imidazoles and related structures, have been studied for their potential as inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. Such compounds have shown significant inhibitory activity, which is crucial for understanding photosynthesis and developing herbicides. The study by Oettmeier et al. (2001) on novel heterocyclic ortho-quinones presents findings on their role as Photosystem II inhibitors, offering insights into their potential applications in agricultural chemistry and plant biology (Oettmeier, Masson, & Hecht, 2001).

Cytokinin Activity in Plant Biology

Another area of interest is the development of fluorescent carbon-substituted cytokinin analogues for plant biology research. Nishikawa et al. (2000) synthesized 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, showing marked enhancement in fluorescence intensity and strong cytokinin activity. This research suggests that similar heterocyclic compounds could be useful for studying the localization and transport of cytokinins in plant cells or tissues, providing valuable tools for agricultural biotechnology and plant science (Nishikawa et al., 2000).

Synthetic Methods and Chemical Biology

The synthesis of glycolurils and their analogues, as discussed by Kravchenko et al. (2018), highlights the importance of these compounds in pharmacology, explosives, and supramolecular chemistry. Developing new synthetic methods for such heterocyclic compounds is essential for expanding their applications in science and technology, including drug development and materials science (Kravchenko, Baranov, & Gazieva, 2018).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound123.


properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-4-5-8-11-22-17(25)15-16(21(3)19(22)26)20-18-23(15)12-13(2)24(18)14-9-6-7-10-14/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTYCPRMUYEMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione

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